6-methoxy-1H-indazole-7-carboxylicacid
CAS No.:
Cat. No.: VC16520679
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8N2O3 |
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Molecular Weight | 192.17 g/mol |
IUPAC Name | 6-methoxy-2H-indazole-7-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-8(5)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | NKUIGSWVMLMPLJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=NNC=C2C=C1)C(=O)O |
Introduction
Structural and Chemical Properties
6-Methoxy-1H-indazole-7-carboxylic acid belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula, C₉H₈N₂O₃, corresponds to a molecular weight of 192.17 g/mol . The compound’s IUPAC name, 6-methoxy-1H-indazole-7-carboxylic acid, reflects the positions of its methoxy (-OCH₃) and carboxylic acid (-COOH) substituents on the indazole core.
Key Structural Features
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Methoxy Group: Positioned at the 6th carbon, this electron-donating group influences the compound’s electronic distribution and reactivity.
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Carboxylic Acid: Located at the 7th carbon, this functional group enables participation in acid-base reactions and serves as a site for further derivatization.
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Aromatic System: The fused benzene and pyrazole rings provide a planar structure conducive to π-π interactions, enhancing binding affinity in biological systems.
Table 1: Fundamental Properties of 6-Methoxy-1H-Indazole-7-Carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Number | 1638768-97-4 | |
Molecular Formula | C₉H₈N₂O₃ | |
Molecular Weight | 192.17 g/mol | |
Purity | ≥97% | |
Key Functional Groups | Methoxy, Carboxylic Acid |
The compound’s solubility profile is dictated by its polar functional groups, rendering it moderately soluble in polar solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in water. Its melting point and stability data remain under investigation, though indazole derivatives generally exhibit thermal stability up to 200°C .
Synthesis and Production
Industrial synthesis of 6-methoxy-1H-indazole-7-carboxylic acid involves multistep organic reactions optimized for scalability and yield. While detailed synthetic routes are proprietary, general methodologies for indazole derivatives provide insight into plausible pathways.
Hypothesized Synthetic Route
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Indazole Core Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic or basic conditions.
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Functionalization:
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Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement at the 6th position.
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Carboxylic Acid Installation: Oxidation of a methyl group or carboxylation via carbon dioxide insertion.
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Industrial production employs continuous-flow reactors to enhance reaction efficiency, with purification achieved through crystallization or chromatography. MolCore, a leading manufacturer, reports yields exceeding 70% under Good Manufacturing Practice (GMP) conditions .
Applications in Pharmaceutical Research
6-Methoxy-1H-indazole-7-carboxylic acid serves as a versatile building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents. Its dual functionality allows for targeted modifications:
Kinase Inhibitor Development
The indazole scaffold is a privileged structure in kinase inhibitor design. By derivatizing the carboxylic acid group, researchers have synthesized analogs that selectively inhibit protein kinases involved in cancer progression. For example, esterification or amidation at the 7th position enhances cell permeability, enabling intracellular target engagement .
Anti-Inflammatory Agents
Preliminary studies suggest that indazole derivatives modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2). The methoxy group’s electron-donating effects may stabilize transition states during enzyme-substrate interactions, potentiating anti-inflammatory activity .
Comparative Analysis with Related Indazole Derivatives
The compound’s utility becomes evident when compared to structurally similar indazoles:
Table 2: Comparison of Indazole Derivatives
Compound | Molecular Formula | Key Functional Groups | Primary Application |
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6-Methoxy-1H-indazole-7-carboxylic acid | C₉H₈N₂O₃ | Methoxy, Carboxylic Acid | Kinase Inhibitor Intermediate |
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | C₁₀H₈N₂O₄ | Methoxycarbonyl, Carboxylic Acid | Antimicrobial Research |
This comparison underscores the role of substituent positioning in dictating biological activity. The 7-carboxylic acid group in the target compound enhances hydrogen-bonding potential, a critical factor in target selectivity .
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